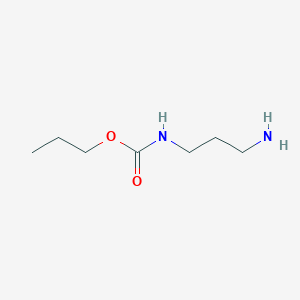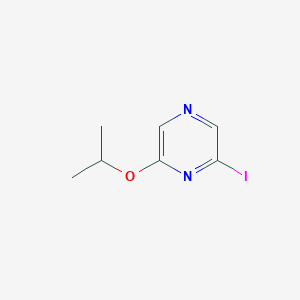
5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves the following steps:
Reactants: An aldehyde (such as acetaldehyde), a β-keto ester (such as ethyl acetoacetate), and urea.
Catalyst: Acidic catalysts like hydrochloric acid or Lewis acids such as zinc chloride.
Conditions: The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.
Industrial Production Methods
In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of microwave irradiation has also been explored to reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can convert the compound into dihydropyrimidines.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrimidinones.
Reduction: Dihydropyrimidines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
5-Acetyl-6-methyl-2-thiouracil: Similar structure but contains a sulfur atom.
5-Acetyl-6-methyl-2-aminopyrimidine: Contains an amino group instead of a carbonyl group.
Uniqueness
5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one is unique due to its specific substitution pattern and the presence of both acetyl and methyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
136231-40-8 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-acetyl-6-methyl-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C7H10N2O2/c1-4-6(5(2)10)3-8-7(11)9-4/h3H2,1-2H3,(H2,8,9,11) |
InChI Key |
GFWCYZYUINFCBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CNC(=O)N1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


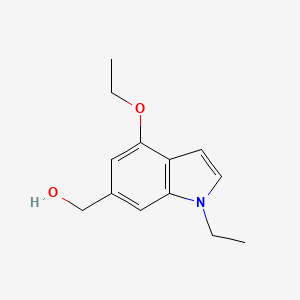
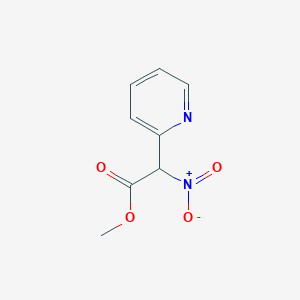
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol](/img/structure/B13094706.png)
![2-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13094719.png)
![2-Bromo-7-chloro-5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13094732.png)

![N-methyloxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13094752.png)
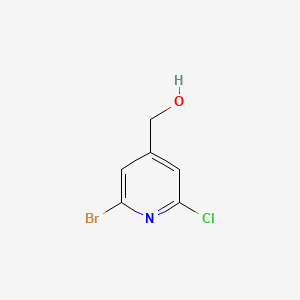
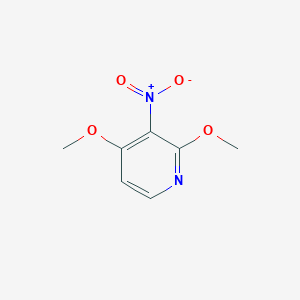
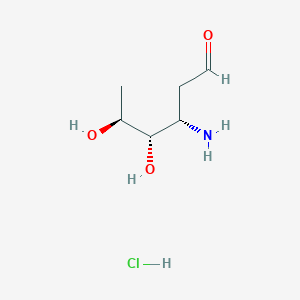
![endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13094771.png)

